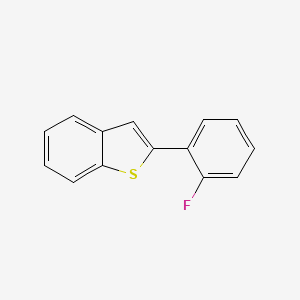

2-(2-Fluorophenyl)-1-benzothiophene

Description

Significance of the Benzothiophene (B83047) Core in Contemporary Chemical Research

The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in medicinal chemistry and materials science. nih.govrsc.orgnumberanalytics.com It is considered a "privileged structure" because its framework is found in numerous biologically active compounds and approved pharmaceuticals. nih.gov The presence of the sulfur-containing thiophene ring fused to the aromatic benzene ring creates a stable, electron-rich system that can interact with various biological targets. numberanalytics.com

The versatility of the benzothiophene core allows it to serve as a foundational structure for drugs with a wide array of therapeutic uses. nih.govijpsjournal.com Its derivatives have been developed as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents, among others. nih.govrsc.org This broad spectrum of activity has cemented the benzothiophene moiety as a high-value target for synthetic and medicinal chemists. nih.gov

Table 1: Examples of Marketed Drugs Containing the Benzothiophene Core

| Drug Name | Therapeutic Use |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) for osteoporosis and breast cancer prevention. rsc.orgwikipedia.org |

| Sertaconazole | Antifungal agent for skin infections. rsc.orgwikipedia.org |

| Zileuton | Anti-inflammatory for asthma treatment. rsc.orgwikipedia.org |

| Ipragliflozin | Antidiabetic medication. ijpsjournal.com |

This table showcases the diverse applications of the benzothiophene scaffold in modern medicine.

Strategic Incorporation of Fluorophenyl Moieties in Organic Compounds

Key advantages of incorporating fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom at a site prone to metabolic breakdown with a fluorine atom can block oxidation by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.govresearchgate.net

Increased Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule. tandfonline.com This can lead to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein or enzyme, resulting in higher potency. tandfonline.comnih.gov

Modulated Physicochemical Properties: The introduction of fluorine can influence a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.govyoutube.com This is a critical parameter that affects how a drug is absorbed, distributed, metabolized, and excreted. By fine-tuning lipophilicity, chemists can optimize a compound's pharmacokinetic profile. tandfonline.comnih.gov For instance, the p-fluorophenyl group is a key structural feature required for the biological activity of certain synthetic statin drugs used to lower cholesterol. nih.gov

Overview of Research Trajectories for 2-Arylbenzothiophene Derivatives

The class of compounds known as 2-arylbenzothiophenes, to which 2-(2-fluorophenyl)-1-benzothiophene belongs, is the subject of extensive research. The general structure allows for wide-ranging modifications on both the benzothiophene core and the attached aryl ring, making it a versatile template for discovering new functional molecules. nih.gov

Current research into 2-arylbenzothiophene derivatives is exploring several promising avenues:

Medicinal Chemistry: A primary focus is the development of new therapeutic agents. Researchers are synthesizing and screening libraries of these compounds for activity against a variety of diseases. nih.govrsc.org Areas of intense investigation include their potential as anticancer agents, targeting specific enzymes or receptors involved in tumor growth, and as neuroprotective agents for neurodegenerative diseases. rsc.orgwikipedia.org

Materials Science: The rigid, planar, and electron-rich nature of the 2-arylbenzothiophene structure makes these compounds suitable for applications in organic electronics. They are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Their ability to be chemically tuned allows for the optimization of their electronic and photophysical properties.

Chemical Synthesis: A significant amount of research is also dedicated to developing new and more efficient methods for synthesizing these complex molecules. google.com Innovations in catalysis and reaction design are making it easier to create a diverse range of 2-arylbenzothiophene derivatives for further study. nih.gov

Table 2: Investigational Applications of 2-Arylbenzothiophene Derivatives

| Research Area | Specific Focus | Potential Application |

| Anticancer Agents | Inhibition of specific kinases or estrogen receptors. rsc.org | Treatment of various cancers, including breast cancer. rsc.orgnih.gov |

| Neuropharmacology | Modulation of serotonin (B10506) or dopamine (B1211576) receptors. wikipedia.org | Development of novel entactogens or antidepressants. wikipedia.org |

| Organic Electronics | Development of new semiconductor materials. | Components for flexible displays and solar panels. |

| Antimicrobial Agents | Disruption of microbial cell walls or metabolic pathways. | New antibiotics or antifungals to combat resistant strains. nih.gov |

This table summarizes the diverse fields where 2-arylbenzothiophene derivatives are being actively investigated.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGSVDUQRNAKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(2-Fluorophenyl)-1-benzothiophene

The direct synthesis of the target compound often relies on forming the key carbon-carbon bond between the benzothiophene (B83047) core and the 2-fluorophenyl group, or by building the heterocyclic ring system.

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, and the C-2 arylation of benzothiophenes is a well-established application of this technology. Direct C-H arylation has emerged as a powerful technique that avoids the need for pre-functionalizing the benzothiophene ring, thus shortening synthetic routes. acs.org The C-2 position of the benzothiophene nucleus is preferentially activated for arylation.

In a typical reaction to synthesize this compound, a benzothiophene (or a derivative like benzo[b]thiophene 1,1-dioxide) is coupled with a 2-fluorophenyl source, such as 2-fluorophenylboronic acid or a 2-fluoroaryl halide. acs.orgnih.gov The reaction is catalyzed by a palladium(II) species, often palladium acetate (B1210297) (Pd(OAc)₂), and typically requires an oxidant, such as copper(II) acetate (Cu(OAc)₂), to regenerate the active Pd(II) catalyst. acs.org The choice of solvent can be critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often providing the best results. acs.org Research has shown that while these reactions are generally high-yielding, the catalyst loading can influence regioselectivity, with lower concentrations of the palladium catalyst sometimes leading to arylation at the C-3 position. acs.org

Table 1: Representative Conditions for Palladium-Catalyzed C-2 Arylation of Benzothiophene Derivatives

| Catalyst | Ligand/Additive | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Pyridine | Cu(OAc)₂ | DMSO | Not specified | Good | acs.org |

| Pd(OAc)₂ | P(tBu)₂MeHBF₄ | - | Toluene | 110 °C | Moderate-Good | nih.gov |

This table presents generalized conditions. For the synthesis of this compound, the aryl source would be a suitable 2-fluorophenyl reagent.

An alternative to arylating a pre-existing benzothiophene ring is to construct the ring system from an acyclic precursor that already contains the 2-fluorophenyl group. This approach offers high regiochemical control.

Oxidative cyclization methods are employed to form the benzothiophene core from appropriately substituted precursors. A common strategy involves the cyclization of 2-alkynylthioanisoles. For the target molecule, the precursor would be methyl(2-((2-fluorophenyl)ethynyl)phenyl)sulfane. Palladium iodide-catalyzed oxidative carbonylation represents one such pathway, where the precursor undergoes cyclization in the presence of carbon monoxide and an oxidant. nih.gov

Another innovative approach is the use of electrochemistry to achieve an oxidant- and catalyst-free synthesis. nih.gov In this method, a 2-alkynylthioanisole undergoes an electrooxidative tandem radical addition-cyclization with a sulfinate to yield a C-3 sulfonated benzothiophene. nih.gov While this introduces a sulfonyl group at the C-3 position, it demonstrates a green and efficient cyclization strategy. Visible-light-promoted cascade cyclizations have also been developed, further expanding the toolkit for these transformations. researchgate.net

Acid-catalyzed reactions provide another route to the benzothiophene skeleton. One such method involves the cyclization of an arylketene dithioacetal monoxide using a strong acid promoter like trifluoromethanesulfonic anhydride. rsc.org This reaction is thought to proceed through the formation of a stabilized dication, which then undergoes an intramolecular C–S cyclization. rsc.org By starting with a substrate where the aryl group attached to the ketene (B1206846) dithioacetal is the 2-fluorophenyl moiety, this method can be adapted to produce the desired 2-substituted benzothiophene.

The use of fluorinated starting materials is crucial for an efficient convergent synthesis. Instead of attempting a challenging late-stage fluorination, incorporating the fluorine atom early in the synthetic sequence is often more practical. For palladium-catalyzed cross-coupling, 2-fluorophenylboronic acid is a readily available and commonly used starting material. acs.org

Cyclization Approaches to the 1-Benzothiophene Ring System

Post-Synthetic Derivatization and Functionalization Strategies

Once this compound is synthesized, it can be further modified to create a library of related compounds. The benzothiophene ring system is amenable to various functionalization reactions. One effective strategy involves the deprotonation of the benzothiophene core, typically at the C-2 position if it were unsubstituted, but other positions can be targeted on a substituted ring. rsc.org For a 2-aryl substituted benzothiophene, functionalization might be directed to the C-3 position or the pendant aryl ring.

However, versatile methods have been developed for the C2-functionalization of 3-substituted benzothiophenes, which can be conceptually applied. These include deprotonation with a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate. rsc.org This nucleophilic species can then react with various electrophiles to introduce new functional groups. rsc.org

Table 2: Potential Post-Synthetic Functionalizations of a Benzothiophene Core

| Reagent(s) | Functional Group Introduced | Position | Reference |

|---|---|---|---|

| 1. LDA; 2. Electrophile (e.g., I₂, (PhS)₂) | Iodine, Phenylthio | C-2 (of parent) | rsc.org |

| 1. LDA; 2. CO₂; 3. Esterification | Ester (e.g., -CO₂Et) | C-2 (of parent) | rsc.org |

This table illustrates functionalization strategies on a benzothiophene skeleton, which could be adapted for the derivatization of this compound.

Elaboration of the Fluorophenyl Group

The 2-fluorophenyl moiety of this compound offers a reactive handle for various chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The presence of the fluorine atom, an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine.

While specific examples of SNAr reactions directly on this compound are not extensively documented in readily available literature, the general principles of SNAr suggest that strong nucleophiles could displace the fluorine atom under suitable conditions, such as high temperatures or the use of a strong base. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

More commonly, the elaboration of the fluorophenyl group is achieved through cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki or Stille coupling, could be employed if the fluorophenyl ring is further functionalized with a suitable handle like a bromine or iodine atom. These methods allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents.

Modifications of the 1-Benzothiophene Nucleus

The 1-benzothiophene core of the molecule provides several avenues for chemical modification. The electron-rich nature of the benzothiophene ring system makes it susceptible to electrophilic substitution reactions. Generally, in 2-substituted benzothiophenes, electrophilic attack is directed to the 3-position. organic-chemistry.org Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to introduce substituents at this position.

Furthermore, the sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or a sulfone (1,1-dioxide). Oxidation can significantly alter the electronic properties of the benzothiophene system, making the ring more electron-deficient and influencing the regioselectivity of subsequent reactions. For example, the resulting benzothiophene-1,1-dioxide can undergo C2-selective direct arylation with arylboronic acids in the presence of a palladium catalyst. rsc.org

Data on the functionalization of the benzothiophene nucleus is presented in the following table:

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃, Acyl chloride/AlCl₃) | C3-position | 3-Substituted-2-(2-fluorophenyl)-1-benzothiophene |

| Oxidation | Oxidizing agent (e.g., m-CPBA, H₂O₂) | Sulfur atom | This compound-1-oxide or 1,1-dioxide |

| C-H Arylation (on dioxide) | Arylboronic acid, Pd(OAc)₂, Cu(OAc)₂ | C2-position | 2-Aryl-2-(2-fluorophenyl)-1-benzothiophene-1,1-dioxide |

Mechanistic Investigations of Formation Reactions

The synthesis of 2-aryl-1-benzothiophenes, including this compound, can be achieved through various catalytic methods. One prominent method involves the copper-catalyzed reaction of 2-fluorophenylacetylene derivatives with a sulfur source.

A plausible mechanism for the copper-promoted synthesis involves the following key steps:

Nucleophilic Attack: A sulfur nucleophile, such as a hydrosulfide (B80085) anion (HS⁻), attacks the alkyne of the 2-fluorophenylacetylene derivative.

Intermediate Formation: This leads to the formation of an intermediate species.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the sulfur atom attacks the carbon atom of the fluorophenyl ring bearing the fluorine atom.

Elimination: Finally, elimination of the fluoride (B91410) ion yields the this compound product.

Palladium-catalyzed methodologies are also widely employed for the synthesis of 2-substituted benzothiophenes. For instance, a palladium-catalyzed Sonogashira-type cross-coupling reaction between a 2-iodothiophenol (B3069315) and a terminal alkyne, followed by an intramolecular cyclization, can afford the desired benzothiophene.

A proposed mechanism for the palladium-catalyzed direct arylation of benzothiophene-1,1-dioxides involves the following catalytic cycle: rsc.org

C-H Activation: A Pd(II) catalyst activates the C-H bond at the C2 position of the benzothiophene-1,1-dioxide to form a cyclopalladium intermediate.

Transmetalation: The cyclopalladium intermediate undergoes transmetalation with an arylboronic acid.

Reductive Elimination: Reductive elimination from the resulting palladium complex yields the C2-arylated product and a Pd(0) species.

Reoxidation: The Pd(0) is then reoxidized to Pd(II) by an oxidant, such as copper(II) acetate, to complete the catalytic cycle.

These mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(2-Fluorophenyl)-1-benzothiophene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to display a complex set of signals in the aromatic region (approximately 7.0-8.0 ppm). The protons on the benzothiophene (B83047) ring system and the fluorophenyl ring will exhibit characteristic chemical shifts and coupling patterns. The lone proton on the thiophene (B33073) ring (H-3) would likely appear as a singlet, while the four protons of the benzo moiety and the four protons of the fluorophenyl group would present as a series of multiplets due to spin-spin coupling.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum is anticipated to show 14 distinct signals, corresponding to the 14 carbon atoms in the structure. Key signals would include those for the carbon atom bonded to fluorine, which would exhibit a large one-bond C-F coupling constant, and the carbons of the thiophene ring, which would appear at characteristic chemical shifts. The chemical shifts are influenced by the electronic environment of each carbon atom. mdpi.com

¹⁹F NMR spectroscopy is particularly diagnostic for this compound, as it is highly sensitive to the fluorine nucleus's local environment. nist.gov It is expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal provides confirmation of the fluorine's position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzothiophene H-3 | ~7.5 | ~120-125 |

| Aromatic C-H (Benzo) | 7.2-7.9 | 122-127 |

| Aromatic C-H (Fluorophenyl) | 7.1-7.8 | 115-135 |

| Quaternary Carbons (C-S, C-C) | - | 130-145 |

Note: The table presents predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

To definitively assign the signals from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity of the protons within the benzothiophene's benzene (B151609) ring and within the 2-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically two or three). It is crucial for identifying the connectivity between the different rings and confirming the placement of the fluorophenyl group at the C-2 position of the benzothiophene core. For example, a correlation between the H-3 proton of the thiophene ring and the quaternary carbon of the fluorophenyl ring would confirm their connection.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structural components through analysis of its fragmentation patterns.

The chemical formula for the compound is C₁₄H₉FS, which corresponds to a precise molecular weight of approximately 228.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 228. This peak is typically prominent for aromatic systems due to their stability. nih.gov

The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for aromatic and benzothiophene compounds include the loss of small, stable neutral molecules or radicals. nist.gov

Expected Fragmentation Pathways:

Loss of H˙: A peak at M-1 (m/z 227) is common for aromatic compounds.

Loss of F˙: A fragment at M-19 (m/z 209) could occur from the cleavage of the C-F bond.

Loss of CS: The extrusion of a thiocarbonyl group (CS) could lead to a fragment at M-44 (m/z 184).

Rearrangements: Complex rearrangements can occur, leading to characteristic aromatic ions, such as the tropylium ion or other stable carbocations.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 228 | [C₁₄H₉FS]⁺˙ | Molecular Ion (M⁺˙) |

| 227 | [C₁₄H₈FS]⁺ | Loss of a hydrogen radical |

| 209 | [C₁₄H₉S]⁺ | Loss of a fluorine radical |

| 184 | [C₁₃H₉F]⁺˙ | Loss of CS neutral fragment |

Note: The relative intensities of these fragments depend on the ionization energy and the stability of the resulting ions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule. These methods are excellent for identifying the functional groups present in this compound.

The FT-IR spectrum provides information on the various bond vibrations within the molecule. The presence of aromatic rings, the thiophene moiety, and the carbon-fluorine bond gives rise to a series of characteristic absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net The region from 1600 to 1450 cm⁻¹ will contain several bands corresponding to the carbon-carbon double bond stretching vibrations within the fused aromatic rings. A strong absorption band is expected in the region of 1250-1100 cm⁻¹ due to the C-F stretching vibration, which is a key indicator for the presence of the fluorine substituent. The pattern of strong bands in the "fingerprint region" (below 1000 cm⁻¹) from C-H out-of-plane bending can also provide information about the substitution pattern on the aromatic rings. rsc.org

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule, and it is particularly sensitive to non-polar bonds and symmetric vibrations. For a conjugated system like this compound, Raman spectroscopy has several important applications:

Confirmation of Aromatic Structure: The C=C stretching modes of the aromatic and thiophene rings, which are strong in the IR spectrum, are also prominent in the Raman spectrum, typically appearing in the 1300-1600 cm⁻¹ region. This confirms the presence of the π-conjugated backbone.

Probing Crystallinity and Polymorphism: In the solid state, low-frequency Raman spectroscopy (in the lattice phonon region, <200 cm⁻¹) can be used to study the crystalline structure of the material. Different crystal polymorphs will give distinct Raman spectra, making it a valuable tool for materials characterization.

Analysis of π-Electron Delocalization: Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band of the molecule, can selectively enhance the vibrational modes coupled to the π-electron system. This provides detailed information about the extent of electronic conjugation through the benzothiophene and fluorophenyl rings.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylbenzo[b]thiophene |

Electronic Spectroscopy

The electronic spectroscopic properties of this compound provide insight into its molecular structure and electronic transitions. Analysis of its interaction with ultraviolet and visible light, as well as its emissive properties upon excitation, are crucial for understanding its potential applications in materials science and photonics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of 2-phenyl-1-benzothiophene derivatives is characterized by intense absorption bands in the UV region, which are attributed to π → π* electronic transitions within the conjugated aromatic system. The core structure, consisting of a benzothiophene moiety linked to a phenyl ring at the 2-position, forms an extended π-conjugated system that is the primary chromophore.

The molar absorptivity (ε) for such compounds is typically high, on the order of 104 L·mol-1·cm-1, indicative of highly efficient π → π* transitions. The solvent environment can also influence the absorption spectrum, with solvent polarity potentially causing slight shifts in the λmax values, a phenomenon known as solvatochromism.

A representative, though hypothetical, data table for the UV-Vis absorption of this compound in a common organic solvent like cyclohexane is presented below to illustrate the expected spectral features.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) [nm] | Molar Absorptivity (ε) [L·mol-1·cm-1] | Transition |

|---|---|---|---|

| Cyclohexane | ~320 | >10,000 | π → π* |

Photoluminescence and Fluorescence Spectroscopy

Upon absorption of ultraviolet light, many 2-aryl-1-benzothiophene derivatives exhibit fluorescence, emitting light at a longer wavelength than they absorb. This emission results from the radiative decay from the first excited singlet state (S1) to the ground state (S0). The photoluminescence properties, including the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF), are sensitive to the molecular structure and the local environment.

For the 2-phenyl-1-benzothiophene chromophore, fluorescence is often observed in the violet-blue region of the electromagnetic spectrum. The introduction of a fluorine substituent on the phenyl ring can modulate these photoluminescent properties. The electron-withdrawing nature of fluorine can influence the energy of the excited state and the rate of non-radiative decay processes, which in turn affects the quantum yield and lifetime of the fluorescence.

Generally, benzothiophene-based fluorophores are known for their good thermal and photochemical stability. mdpi.com The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. For rigid aromatic systems like 2-aryl-1-benzothiophenes, the Stokes shift is typically moderate.

While specific experimental fluorescence data for this compound is not available, a hypothetical data table is provided below to illustrate the expected photoluminescence characteristics in a solvent such as toluene.

Hypothetical Photoluminescence Data for this compound

| Solvent | Excitation Wavelength (λex) [nm] | Emission Maximum (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Stokes Shift [cm-1] |

|---|---|---|---|---|

| Toluene | ~320 | ~380 | - | ~5000 |

Note: The fluorescence quantum yield is highly dependent on the specific molecular structure and solvent, and is therefore not estimated.

Solid State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

To date, a definitive single-crystal X-ray diffraction study for the specific compound 2-(2-Fluorophenyl)-1-benzothiophene has not been reported in publicly accessible crystallographic databases. Such an analysis is crucial and, once available, would provide precise data on the following aspects.

Without experimental data, the exact conformation and torsional angles of this compound remain speculative. Theoretical calculations could provide an initial estimation, but definitive values await empirical determination through X-ray crystallography.

| Parameter | Expected Value/Range | Significance |

| Torsional Angle (Fluorophenyl-Benzothiophene) | To be determined | Dictates the degree of planarity and steric hindrance. |

| Benzothiophene (B83047) Ring System | Expected to be largely planar | Planarity is characteristic of this fused ring system. |

| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride (B91410). |

| C-S Bond Lengths | ~1.77 Å (in thiophene (B33073) ring) | Characteristic of the benzothiophene core. |

Table 1: Anticipated Key Geometric Parameters for this compound. This table outlines the expected geometric parameters based on known values for similar chemical structures. Precise experimental values are pending single-crystal X-ray diffraction analysis.

The manner in which individual molecules of this compound assemble in the crystal lattice would reveal the dominant intermolecular forces. Common packing motifs in organic crystals include herringbone, lamellar, and π-stacking arrangements. The presence and nature of these motifs are dictated by a delicate balance of forces, including van der Waals interactions, dipole-dipole interactions, and, where applicable, hydrogen bonding. The interplay of these forces determines the density, stability, and even the polymorphic forms of the crystalline solid.

The introduction of a fluorine atom at the ortho-position of the phenyl ring is expected to have a profound influence on the solid-state architecture. Fluorine's high electronegativity and the potential for C-H···F hydrogen bonding can introduce specific and directional interactions that might not be present in the non-fluorinated analogue. These interactions can lead to unique crystal packing arrangements and potentially influence the material's bulk properties. In some fluorinated organic compounds, these interactions have been shown to be pivotal in directing the supramolecular assembly.

Hirshfeld Surface Analysis and Quantitative Intermolecular Contacts

In the case of this compound, the molecule itself lacks traditional hydrogen bond donors like N-H or O-H groups. However, the possibility of weak C-H···F and C-H···S hydrogen bonds, as well as C-H···π interactions, would be a primary focus of a Hirshfeld surface analysis. While the prompt mentions N-H···F and N-H···O interactions, these are not applicable to the title compound due to the absence of N-H bonds. The analysis would instead focus on the interactions pertinent to its chemical structure. For example, in the crystal structure of a related compound, 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, intramolecular N—H⋯F hydrogen bonds are observed, highlighting the potential for fluorine to participate in such interactions when a suitable donor is present. nih.gov

Beyond weak hydrogen bonds, a Hirshfeld analysis would quantify the contributions of other non-covalent interactions, such as H···H, C···H, and S···H contacts, which often collectively represent a significant portion of the total intermolecular interactions. The analysis would generate a fingerprint plot, providing a two-dimensional representation of the frequency of different types of intermolecular contacts. This allows for a detailed understanding of the energetic landscape of the crystal packing.

| Interaction Type | Expected Contribution | Significance |

| H···H | High | Represents the largest surface area of contact. |

| C···H/H···C | Significant | Indicates the presence of C-H···π interactions. |

| F···H/H···F | Moderate | Key to understanding the role of the fluorine substituent. |

| S···H/H···S | Moderate | Highlights the involvement of the thiophene sulfur atom. |

| C···C | Low to Moderate | Suggestive of π-π stacking interactions. |

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound. This table provides a hypothetical breakdown of the contributions of various intermolecular contacts to the crystal packing, which would be confirmed and quantified by a future Hirshfeld analysis.

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is achieved by understanding and controlling intermolecular interactions. For this compound, crystal engineering principles can be applied to predict and potentially control its solid-state structure and to investigate the possibility of polymorphism.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs can exhibit distinct physical properties. Studies on related benzothiophene derivatives, such as 7-decyl-2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-10), have revealed the existence of different polymorphs, including thin-film and bilayer structures nih.govacs.org. These studies highlight how subtle changes in processing conditions can lead to different molecular arrangements.

The introduction of a fluorine atom can significantly influence the polymorphic landscape of a molecule. The specific position of the fluorine substituent on the phenyl ring in 2-phenyl-1-benzothiophene derivatives can alter the balance of intermolecular forces, potentially leading to different stable or metastable polymorphic forms. For instance, the fluorine atom in the 2-position of the phenyl ring can engage in intramolecular interactions or specific intermolecular contacts that might favor a particular packing motif over others.

Research on fluorinated benzothiadiazole copolymers has shown that fluorine substitution can promote more pronounced inter-polymer interactions, leading to denser packing rsc.org. This suggests that the fluorine atom in this compound could similarly enhance intermolecular forces, potentially leading to a more stable and densely packed crystal structure.

While specific polymorphic studies on this compound are not documented in the literature, the propensity of benzothiophene derivatives to exhibit polymorphism suggests that this compound may also exist in multiple crystalline forms. The identification and characterization of these potential polymorphs would be essential for understanding its structure-property relationships.

The table below summarizes the types of intermolecular interactions observed in related benzothiophene and fluorinated aromatic compounds, which are likely to be relevant to the crystal engineering of this compound.

| Intermolecular Interaction | Description | Potential Role in this compound |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A primary driving force for crystal packing, involving both the benzothiophene and fluorophenyl rings. |

| C-H···π Interactions | An interaction between a soft acid (C-H) and a soft base (π-system). | Likely to contribute to the overall stability of the crystal lattice. |

| C-H···F Hydrogen Bonds | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | The ortho-fluorine atom is a potential acceptor, influencing the orientation of neighboring molecules. nih.gov |

| C-H···S Interactions | A weak hydrogen bond involving the sulfur atom of the benzothiophene ring. | Can contribute to the cohesion of the crystal structure. |

| Dipole-Dipole Interactions | Interactions between polar molecules. | The C-F bond introduces a dipole moment that will influence molecular alignment. |

Further research involving single-crystal X-ray diffraction would be necessary to fully elucidate the solid-state structure and explore the potential for polymorphism in this compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. Through DFT calculations, key characteristics of 2-(2-Fluorophenyl)-1-benzothiophene, from its three-dimensional shape to its electronic and spectroscopic properties, can be elucidated. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to ensure reliable results. nih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

The energetic landscape of the molecule is defined by the rotational barrier around the single bond connecting the benzothiophene (B83047) core and the 2-fluorophenyl ring. The dihedral angle between these two rings is a critical parameter. Due to steric hindrance between the hydrogen atoms on both rings and potential non-covalent interactions involving the fluorine and sulfur atoms, the molecule is not entirely planar. The most stable conformation is expected to feature a twisted arrangement of the two aromatic systems. DFT calculations can map the potential energy surface as a function of this dihedral angle, revealing the energy minima corresponding to stable conformers and the energy barriers to their interconversion.

| Parameter | Typical Value |

|---|---|

| C-C (benzothiophene) | 1.37 - 1.41 Å |

| C-S | 1.75 - 1.77 Å |

| C-C (inter-ring) | 1.47 - 1.49 Å |

| C-F | 1.35 - 1.37 Å |

| C-S-C angle | ~92° |

| Inter-ring Dihedral Angle | ~40° - 50° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. chemmethod.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and electronic excitation properties. researchgate.net

For this compound, the HOMO is anticipated to be primarily localized on the electron-rich benzothiophene ring system, particularly involving the sulfur atom's lone pairs and the π-system. Conversely, the LUMO is expected to have significant contributions from both the benzothiophene and the 2-fluorophenyl rings. The presence of the electron-withdrawing fluorine atom can help to lower the LUMO energy level. semanticscholar.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. researchgate.net

| Parameter | Typical Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.9 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including receptors and enzymes. chemmethod.commdpi.com

In this compound, the MEP map is expected to show negative potential (typically colored red or yellow) around the electronegative sulfur and fluorine atoms, indicating these as sites susceptible to electrophilic attack. The π-systems of the aromatic rings also contribute to regions of negative potential. In contrast, positive potential (colored blue) is anticipated around the hydrogen atoms, marking them as potential sites for nucleophilic interactions. The MEP surface thus provides a detailed picture of the molecule's reactive landscape. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. chemmethod.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Computational chemistry provides a powerful tool for predicting the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are instrumental in interpreting experimental data and confirming the structure of a synthesized compound.

Theoretically calculated ¹H and ¹³C NMR chemical shifts can be obtained using methods like the Gauge-Including Atomic Orbital (GIAO) approach. chemmethod.com These calculated shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental spectrum. For this compound, the calculations would predict the distinct chemical shifts for each hydrogen and carbon atom, influenced by their local electronic environment, including the effects of the sulfur and fluorine atoms.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms in the molecule. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as C-H, C=C, C-S, and C-F stretching modes, thereby confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation around the bond connecting the two aromatic rings. By simulating the molecule's motion over nanoseconds, it is possible to observe the transitions between different conformational states and to calculate the relative populations of these conformers. This provides a more realistic picture of the molecule's behavior in a dynamic environment, such as in solution, which is crucial for understanding its interactions with biological targets. nih.govnih.gov

In Silico Modeling Approaches

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly valuable for screening large numbers of compounds, predicting their properties, and understanding their mechanisms of action at a molecular level, thereby accelerating the process of discovery and development.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

As of the current literature review, specific molecular docking studies for this compound against particular biological targets have not been reported. Such studies would be invaluable in identifying potential protein targets and elucidating the specific molecular interactions that could be responsible for any observed biological activity. A hypothetical molecular docking study would involve the following steps:

Preparation of the Receptor: A three-dimensional structure of a target protein, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm would be used to place the ligand into the defined binding site of the receptor in numerous possible poses.

Scoring and Analysis: Each pose would be scored using a scoring function that estimates the binding free energy. The top-ranked poses would then be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein.

While no specific data is available for this compound, the general class of benzothiophene derivatives has been the subject of numerous molecular docking studies, targeting a wide range of proteins involved in cancer, inflammation, and infectious diseases.

Table 1: Hypothetical Molecular Docking Data for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

Currently, there are no published QSAR or QSPR studies specifically focused on this compound and its close analogs. The development of such models would require a dataset of related benzothiophene derivatives with measured biological activities (for QSAR) or physicochemical properties (for QSPR). A robust QSAR model could, for instance, predict the inhibitory concentration (IC50) of new derivatives against a specific enzyme, while a QSPR model might predict properties like solubility or lipophilicity (LogP).

Table 2: Hypothetical QSAR Model for a Series of Benzothiophene Derivatives

| Dependent Variable (e.g., log(1/IC50)) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., Molecular Weight) | Model Equation |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Materials Science Applications and Research Perspectives

Organic Semiconductor Applications

There is currently no available research detailing the use of 2-(2-Fluorophenyl)-1-benzothiophene as an active material in organic electronic devices. The following subsections, which are standard areas of investigation for novel organic semiconductors, remain unexplored for this specific compound.

Active Layers in Organic Field-Effect Transistors (OFETs)

A thorough search of scientific databases and patent literature did not yield any reports on the synthesis or characterization of this compound for use in the active layers of Organic Field-Effect Transistors (OFETs). Consequently, no data on its charge carrier mobility, on/off ratio, or threshold voltage in a transistor configuration are available.

Components in Organic Light-Emitting Diodes (OLEDs)

Similarly, the potential of this compound as a component in Organic Light-Emitting Diodes (OLEDs), either as an emissive material, host, or charge-transporting layer, has not been investigated. There are no published studies on its electroluminescent properties, quantum efficiency, or color coordinates.

Materials for Organic Photovoltaics (OPVs)

The application of this compound in the active layer of organic photovoltaic (OPV) devices, either as an electron donor or acceptor material, has not been reported. As a result, there are no data on its power conversion efficiency, open-circuit voltage, short-circuit current density, or fill factor in a solar cell device.

Role as a Structural Unit in Polymer and Advanced Materials Synthesis

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a monomer or structural unit in the synthesis of polymers or other advanced materials. No polymerization methods or resulting material properties have been described for this compound.

Strategies for Tuning Electronic Properties through Structural Modification

As there is no foundational research on the electronic properties of this compound itself, there are consequently no studies on strategies for tuning these properties through structural modification. The effects of introducing different substituents on its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or bandgap have not been explored.

Role in Medicinal Chemistry Research and Drug Discovery Methodologies

Benzothiophene (B83047) as a Privileged Scaffold in Drug Design and Development

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov This versatility makes such scaffolds highly valuable starting points for the development of new drugs. The benzothiophene nucleus, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is widely recognized as one such privileged structure. numberanalytics.comnih.gov

The utility of the benzothiophene scaffold is underscored by its presence in a variety of approved drugs with diverse therapeutic applications. nih.gov Notable examples include:

Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. wikipedia.orgopenreadings.eu

Arzoxifene: Another SERM that has been investigated for its potential in breast cancer prevention and treatment. nih.govwikipedia.org

Zileuton: An inhibitor of 5-lipoxygenase, used in the management of asthma. nih.govopenreadings.eudntb.gov.ua

Sertaconazole: An antifungal agent used to treat skin infections. nih.gov

Brexpiprazole: An atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. nih.gov

The broad spectrum of biological activities associated with benzothiophene derivatives, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects, solidifies its status as a privileged scaffold in drug discovery. openreadings.eudntb.gov.uanih.gov Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. numberanalytics.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Fluorinated Benzothiophene Derivatives

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein. nih.gov Consequently, structure-activity relationship (SAR) and structure-property relationship (SPR) studies of fluorinated benzothiophene derivatives are crucial for optimizing their therapeutic potential.

SAR studies systematically investigate how changes in the chemical structure of a compound affect its biological activity. For instance, research on fluorinated benzenesulfonamides has demonstrated that the specific placement of fluorine atoms on the benzene ring can significantly impact the inhibition of amyloid-beta peptide aggregation, a key factor in Alzheimer's disease. nih.gov These studies have shown that a particular arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid group is necessary for optimal activity. nih.gov

Similarly, in the context of benzophenone-based HIV non-nucleoside reverse transcriptase inhibitors, the introduction of a fluoro group at a specific position was a key step in the synthetic route to explore substitutions at the para position of the C-ring. acs.org This highlights the role of fluorine as a handle for further chemical modifications to probe the SAR.

The insights gained from SAR and SPR studies are invaluable for the rational design of more potent and selective drug candidates based on the 2-(2-Fluorophenyl)-1-benzothiophene scaffold.

Rational Drug Design Approaches Utilizing this compound Derivatives

Rational drug design leverages the understanding of a biological target's structure and mechanism of action to design molecules with high affinity and specificity. The this compound scaffold provides a versatile platform for such approaches.

One key strategy involves the hybridization of the benzothiophene core with other pharmacophores known to possess desirable anti-inflammatory properties. nih.gov For example, by linking the benzothiophene scaffold to various heterocyclic rings, researchers have designed dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), aiming for enhanced anti-inflammatory effects with a better safety profile. nih.gov

Molecular docking studies are another powerful tool in rational drug design. These computational methods predict the binding orientation and affinity of a ligand to its target protein. For instance, docking studies of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives in the active site of COX-2 have shown a binding orientation similar to that of the selective COX-2 inhibitor celecoxib, corroborating the in vitro inhibition data. researchgate.net

The development of efficient synthetic methodologies, such as domino reactions to create functionalized benzothiophenes, further facilitates the generation of diverse libraries of compounds for screening and optimization. nih.gov

Exploration for Novel Therapeutic Lead Compounds

The search for novel therapeutic lead compounds is a continuous effort in drug discovery. The this compound scaffold and its analogs are actively being explored for a wide range of therapeutic applications.

Research has shown that derivatives of 2-phenyl-1-benzothiophene are being investigated for the treatment of Alzheimer's disease. wikipedia.org Furthermore, novel benzothiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant capacities. ias.ac.in For instance, certain 3-substituted-2-(thiophen-2-yl)benzo[b]thiophene derivatives have demonstrated significant antibacterial activity against S. aureus, while others have shown potential as antifungal agents. ias.ac.inresearchgate.net

The versatility of the benzothiophene core allows for its incorporation into a variety of molecular architectures. For example, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a promising target for inflammatory and autoimmune diseases. nih.gov

The ongoing exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new lead compounds that could be developed into the next generation of medicines.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Strategies

The synthesis of 2-aryl-1-benzothiophenes, including 2-(2-Fluorophenyl)-1-benzothiophene, has traditionally relied on established chemical reactions. However, the future of its synthesis will undoubtedly focus on the development of more efficient, cost-effective, and environmentally benign methods. A significant push towards "green chemistry" is expected to influence the synthetic approaches for this class of compounds. nih.gov

Furthermore, direct C-H arylation is another promising avenue for creating the C-C bond between the benzothiophene (B83047) core and the fluorophenyl group. researchgate.net This method avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence and reducing waste. researchgate.net The development of novel catalytic systems, potentially involving earth-abundant metals, will also be a key area of investigation to enhance the sustainability of these synthetic routes. nih.gov

Table 1: Comparison of Synthetic Strategies for 2-Aryl-1-Benzothiophenes

| Synthetic Strategy | Advantages | Potential Future Developments |

| Transition-Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. nih.gov | Development of more active and stable catalysts, use of greener reaction media. |

| Base-Mediated Three-Component Reaction | Transition-metal-free, mild reaction conditions. rsc.org | Expansion of substrate scope, optimization of reaction conditions for higher yields. |

| Direct C-H Arylation | Atom-economical, avoids pre-functionalization. researchgate.net | Discovery of more selective and efficient catalyst systems. |

| One-Pot/Tandem Reactions | Reduced workup steps, improved overall efficiency. beilstein-journals.orgrsc.orgresearchgate.net | Design of novel tandem reactions for the synthesis of complex derivatives. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules with desired properties. nih.govnih.govharvard.edu For this compound, these computational tools can be employed to accelerate the identification of new derivatives with enhanced biological activity or superior material characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established computational method, can be significantly enhanced by ML algorithms. researchgate.netyoutube.com By training ML models on existing datasets of benzothiophene derivatives and their biological activities, it is possible to predict the potential efficacy of novel, yet-to-be-synthesized analogues of this compound. youtube.com This predictive capability can guide synthetic efforts towards the most promising candidates, saving time and resources. nih.gov

Furthermore, generative models, a subset of AI, can be used for de novo drug design. harvard.edu These models can learn the underlying chemical patterns of known active compounds and generate novel molecular structures, including new benzothiophene derivatives, that are likely to possess the desired therapeutic effects. harvard.edu

Exploration of Supramolecular Assembly and Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The future exploration of this compound will likely delve into its capacity for supramolecular assembly and the formation of self-assembled systems. The π-conjugated system of the benzothiophene core suggests the potential for π-π stacking interactions, which can drive the formation of ordered aggregates. acs.org

Understanding and controlling the self-assembly of this compound and its derivatives could lead to the development of novel organic materials with tailored electronic and optical properties. For instance, the formation of nanowires or other nanostructures through self-assembly could be harnessed for applications in organic electronics. acs.org Research in this area will involve studying the influence of solvent, temperature, and substrate on the assembly process.

Advanced Characterization of Thin Films and Nano-structures

The potential of this compound in organic electronics necessitates a thorough understanding of its properties in the solid state, particularly in the form of thin films and nanostructures. Future research will employ a suite of advanced characterization techniques to probe the morphology, crystal packing, and electronic properties of these materials.

Techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) will be crucial for elucidating the molecular arrangement within thin films. researchgate.netrsc.org Kelvin probe force microscopy (KPFM) can provide valuable insights into the electronic properties and potential for polar ordering in thin films of asymmetric benzothiophene derivatives. nih.govacs.org The discovery of polymorphism, where a compound can exist in multiple crystalline forms, is a key consideration, as different polymorphs can exhibit vastly different electronic properties. rsc.orgresearchgate.net The ability to control the formation of specific polymorphs through techniques like solvent vapor annealing will be a significant area of investigation. researchgate.net

Table 2: Advanced Characterization Techniques for Benzothiophene Thin Films

| Technique | Information Obtained | Relevance to this compound |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Molecular packing, crystal orientation. researchgate.net | Understanding charge transport pathways. |

| Atomic Force Microscopy (AFM) | Surface morphology, film roughness. rsc.org | Correlating morphology with device performance. |

| Kelvin Probe Force Microscopy (KPFM) | Work function, surface potential, electrostatic disorder. nih.govacs.org | Assessing electronic properties and identifying polar polymorphs. |

| X-ray Diffraction (XRD) | Crystal structure, polymorphism. rsc.orgrsc.orgresearchgate.net | Identifying and controlling different crystalline phases. |

| Raman and IR Spectroscopy | Vibrational modes, molecular structure, polymorphism. researchgate.net | Fingerprinting different polymorphs and assessing molecular interactions. |

Computational Screening for Novel Material and Biological Applications

Computational screening, or virtual screening, is a powerful tool for identifying promising applications for a given molecule without the need for extensive and costly experimental work. For this compound, computational methods such as Density Functional Theory (DFT) and molecular docking can be used to predict its suitability for various material and biological applications. tandfonline.com

In materials science, DFT calculations can be employed to predict the electronic properties, such as the HOMO-LUMO gap and charge transport characteristics, of this compound and its derivatives. tandfonline.com This can help in identifying its potential for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). tandfonline.comresearchgate.net

In the realm of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of this compound to various biological targets, such as enzymes and receptors. nih.goveurekaselect.com This can help in identifying potential therapeutic applications, including as an anticancer, antimicrobial, or anti-inflammatory agent. nih.goveurekaselect.com The broad spectrum of biological activities reported for benzothiophene derivatives provides a strong rationale for such computational screening efforts. nih.goveurekaselect.comgoogle.com

Q & A

Q. How should researchers design kinetic studies to elucidate reaction mechanisms in fluorophenyl-benzothiophene syntheses?

- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile. Monitor reaction progress via in situ IR or LC-MS to detect intermediates. Eyring plot analysis (ln(k) vs. 1/T) determines activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.